molecular formula C6H14ClN B1445820 Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride CAS No. 1965309-99-2

Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride

Cat. No. B1445820
M. Wt: 135.63 g/mol
InChI Key: WDLSTARNLMRSPN-UHFFFAOYSA-N
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Description

“Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride” is a chemical compound with the CAS Number: 54343-93-0 . It has a molecular weight of 135.64 and its IUPAC name is 1-(1-methylcyclopropyl)ethanamine hydrochloride . The compound is a white solid .


Molecular Structure Analysis

The InChI code for “Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride” is 1S/C6H13N.ClH/c1-5(7)6(2)3-4-6;/h5H,3-4,7H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride” is a white solid . Its molecular weight is 135.64 .

Scientific Research Applications

1. Ethylene Inhibition and Agricultural Applications

Research on compounds like 1-Methylcyclopropene (1-MCP) underlines the importance of ethylene inhibition in agricultural practices. 1-MCP is known to prevent ethylene effects in a range of fruits, vegetables, and floriculture crops, showcasing its utility in extending the post-harvest life of produce. Effective concentrations for 1-MCP application are low, illustrating the compound's potency in agricultural settings (Blankenship & Dole, 2003).

2. Ethylene Action Inhibition on Non-climacteric Fruits

Further investigation into 1-MCP reveals its effectiveness in retarding senescence processes and physiological disorders in non-climacteric fruits, such as grapes and citrus fruits. This indicates the compound's broader applicability beyond climacteric fruits, where ethylene plays a critical role in ripening (Li et al., 2016).

3. Controlled Release Technologies for Fresh Produce Preservation

Advancements in controlled release technologies for active compounds like 1-MCP suggest significant potential for enhancing the safety and quality of fresh produce. Stabilization and controlled release mechanisms are being developed to manage ripening and inhibit microbial growth effectively (Chen et al., 2020).

4. Ethylmercury Toxicity Studies

Research on ethylmercury, although not directly related to Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride, underscores the importance of understanding the environmental fate and biological impact of ethylated compounds. Studies examining ethylmercury's ability to cross the blood-brain barrier and its implications on health highlight the necessity for thorough toxicological assessments of ethylated chemical agents (Kern et al., 2019).

Safety And Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-ethyl-1-methylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-3-7-6(2)4-5-6;/h7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLSTARNLMRSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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